molecular formula C18H11Cl2NO5S B4599376 (2-chloro-4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2-chloro-4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B4599376
M. Wt: 424.3 g/mol
InChI Key: RGLFJXUXONTXAH-NVNXTCNLSA-N
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Description

(2-chloro-4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a useful research compound. Its molecular formula is C18H11Cl2NO5S and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.9734990 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Studies

One of the primary applications of phenoxyacetic acid derivatives, which closely relate to the structure of the specified compound, is in conformational studies. These studies focus on understanding the molecular structure and conformational flexibility which is critical in the design of new molecules with desired chemical or biological activities. For instance, research by Lynch et al. (2003) explored the conformations of phenoxyacetic acid molecules in co-crystals, providing insights into their structural behaviors and interactions with other molecules, which is vital for drug design and development processes (Lynch et al., 2003).

Synthesis of Antimicrobial Agents

Another significant application is the synthesis of compounds with antimicrobial properties. For example, the work by Sah et al. (2014) on the synthesis of formazans from Mannich base as antimicrobial agents highlights the chemical versatility and potential therapeutic applications of compounds related to the specified chemical structure (Sah et al., 2014).

Environmental Impact Studies

Moreover, compounds structurally related to phenoxyacetic acids are studied for their environmental impacts, particularly as herbicides. Studies such as those by Smith et al. (1984) investigate the association between exposure to phenoxyherbicides, including compounds similar in structure to the specified acid, and health risks like soft tissue sarcoma, reflecting the environmental and health-related research applications of these chemicals (Smith et al., 1984).

Analytical Method Development

The chemical is also used in the development of analytical methods for detecting herbicides and related compounds in environmental samples. An example is the work by Wintersteiger et al. (1999) on the quantitation of chlorophenoxy acid herbicides, showcasing the importance of these compounds in enhancing detection and measurement techniques in environmental science (Wintersteiger et al., 1999).

Advanced Oxidation Processes

Furthermore, research like that by Mehralipour and Kermani (2021) on the degradation of 2–4 Dichlorophenoxyacetic acid using advanced oxidation processes underscores the significance of these compounds in studying environmental remediation techniques. This type of research is pivotal for developing methods to mitigate the environmental impact of herbicides and similar compounds (Mehralipour & Kermani, 2021).

Properties

IUPAC Name

2-[2-chloro-4-[(Z)-[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO5S/c19-11-3-1-2-4-13(11)21-17(24)15(27-18(21)25)8-10-5-6-14(12(20)7-10)26-9-16(22)23/h1-8H,9H2,(H,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLFJXUXONTXAH-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Cl)SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Cl)/SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-chloro-4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 2
(2-chloro-4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 3
(2-chloro-4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 4
(2-chloro-4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 5
(2-chloro-4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 6
(2-chloro-4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.